molecular formula C7H9N3O3 B3178584 3-methoxy-5-nitrobenzene-1,2-diamine CAS No. 64381-88-0

3-methoxy-5-nitrobenzene-1,2-diamine

Cat. No.: B3178584
CAS No.: 64381-88-0
M. Wt: 183.16 g/mol
InChI Key: ZDHZDTWAEAYRID-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C7H9N3O3. It is a derivative of benzene, featuring both nitro and diamine functional groups, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-nitrobenzene-1,2-diamine typically involves a multi-step process:

    Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of strong acids and bases, elevated temperatures, and specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitrobenzene-1,2-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-5-nitrobenzene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-5-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and amino groups can also participate in hydrogen bonding and other interactions with biomolecules .

Properties

IUPAC Name

3-methoxy-5-nitrobenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHZDTWAEAYRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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